molecular formula C8H7N3O2 B187038 1-Methyl-5-nitro-1H-indazole CAS No. 5228-49-9

1-Methyl-5-nitro-1H-indazole

Cat. No. B187038
CAS RN: 5228-49-9
M. Wt: 177.16 g/mol
InChI Key: JHPMRMBDPINHAV-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O2 . It is used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in medicinal chemistry. Various methods have been developed for the synthesis of these compounds . For instance, one method involves the preparation of arylhydrazones from acetophenone or benzaldehyde substituted by fluorine at C2 and nitro at C5, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . In the crystal structure, weak inter-molecular C-H⋯O and C-H⋯N hydrogen bonding is present .


Chemical Reactions Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds. They consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases. The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .


Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-indazole has a molecular weight of 177.16 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 216 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Methods : The synthesis of these compounds involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • Results : Several recently marketed drugs contain the indazole structural motif .
  • Pharmaceuticals

    • Application : Indazole derivatives are used in the development of drugs for the treatment of various diseases .
    • Methods : The synthesis of indazole derivatives involves various methods, including the use of transition metal catalysts .
    • Results : Drugs like niraparib and pazopanib, which contain the indazole nucleus, have been widely used for the treatment of various cancers .
  • Anti-Inflammatory Agents

    • Application : Indazoles have been used as anti-inflammatory agents .
    • Methods : A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .
    • Results : Certain indazole derivatives, such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, showed high anti-inflammatory activity along with minimum ulcerogenic potential .
  • Antimicrobial Agents

    • Application : Indazoles have shown antimicrobial properties .
    • Methods : The synthesis of these compounds involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .
    • Results : Several indazole derivatives have shown promising results in inhibiting the growth of various microbes .
  • Anti-HIV Agents

    • Application : Indazoles have been used in the development of anti-HIV drugs .
    • Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
    • Results : Certain indazole derivatives have shown potential in inhibiting the replication of the HIV virus .
  • Hypoglycemic Agents

    • Application : Indazoles have been used in the development of hypoglycemic drugs .
    • Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
    • Results : Certain indazole derivatives have shown potential in controlling blood sugar levels .
  • Antiproliferative Agents

    • Application : Indazoles have been used as antiproliferative agents .
    • Methods : Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities .
    • Results : These compounds showed promising results against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Antiarrhythmic Agents

    • Application : Indazoles have shown antiarrhythmic properties .
    • Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
    • Results : Certain indazole derivatives have shown potential in controlling irregular heart rhythms .
  • Antifungal Agents

    • Application : Indazoles have been used in the development of antifungal drugs .
    • Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
    • Results : Certain indazole derivatives have shown potential in inhibiting the growth of various fungi .
  • Phosphoinositide 3-Kinase δ Inhibitors

    • Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Methods : The synthesis of these compounds involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .
    • Results : Certain indazole derivatives have shown potential in treating respiratory diseases .
  • Antidepressant Agents

    • Application : Indazoles have been used in the development of antidepressant drugs .
    • Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
    • Results : Certain indazole derivatives have shown potential in treating depression .
  • Antihypertensive Agents

    • Application : Indazoles have been used in the development of antihypertensive drugs .
    • Methods : The synthesis of these compounds involves various methods, including the use of transition metal catalysts .
    • Results : Certain indazole derivatives have shown potential in controlling high blood pressure .

Safety And Hazards

When handling 1-Methyl-5-nitro-1H-indazole, it is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-methyl-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMRMBDPINHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299624
Record name 1-Methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-indazole

CAS RN

5228-49-9
Record name 1-Methyl-5-nitroindazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 131656
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228499
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Record name 5228-49-9
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Record name 1-Methyl-5-nitro-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID50299624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (1.47 g, 36.8 mmol) was added to THF (40 mL) at 0° C. Separately, 5-nitroindazole (5.0 g, 30.6 mmol) was dissolved in THF (30 mL), and the mixed solution was slowly added to the prepared solution. Iodomethane (2.1 mL, 33.7 mmol) was added to the reaction solution at the same temperature, followed by stirring for 3 hours at room temperature. The reaction solution was concentrated under reduced pressure, and added with water and ethyl acetate. The reaction mixture was added with distilled water for quenching, diluted with ethyl acetate, and washed with distilled water. The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The concentrated compound (1-methyl added (Rf=0.3), 2-methyl added (Rf=0.1)) was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v)) to obtain the title compound (Rf=0.3, 2.29 g, 42%).
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
A Kouakou, EM Rakib, M Chigr, M Saadi… - Acta Crystallographica …, 2015 - scripts.iucr.org
The molecule of the title compound, C8H6ClN3O2, is built up from fused five- and six-membered rings connected to a chlorine atom and to nitro and methyl groups. The indazole system …
Number of citations: 1 scripts.iucr.org
Y Lu, KP Cole, JW Fennell, TD Maloney… - … Process Research & …, 2018 - ACS Publications
A new synthesis of a key indazole-containing building block for the MET kinase inhibitor merestinib was designed and demonstrated. Crucial to the successful construction of the …
Number of citations: 12 pubs.acs.org
S Guariento, M Chesi, F Bellina, D Copelli… - …, 2023 - Wiley Online Library
… The crude reaction product obtained from the reaction of 1-methyl-5-nitro-1H-indazole (1 c) with 1-bromo-4-(trifluoromethyl)benzene (2 a) was concentrated under reduced pressure …
RC Wheeler, E Baxter, IB Campbell… - … Process Research & …, 2011 - ACS Publications
Flow chemistry is a rapidly emerging technology within the pharmaceutical industry, both within medicinal and development chemistry groups. The advantages of flow chemistry, …
Number of citations: 44 pubs.acs.org
O Bassou, H Chicha, A Allam… - Journal of …, 2019 - Wiley Online Library
A simple and efficient process is developed for the synthesis of new N‐(1‐alkyl‐3‐chloro‐4‐ethoxy‐1H‐indazol‐5‐yl)‐arylsulfonamides 4a–d and N‐(1‐alkyl‐3‐chloro‐1H‐indazol‐5‐yl)…
Number of citations: 5 onlinelibrary.wiley.com
M Ghaemi, M Pordel - Chemistry of Heterocyclic Compounds, 2016 - Springer
… The new heterocyclic system isoxazolo[4,3-e]indazole was synthesized via the nucleophilic substitution of a hydrogen in 1-methyl-5-nitro-1H-indazole with different aryl acetonitriles in …
Number of citations: 15 link.springer.com
S Poorhaji, M Pordel, S Ramezani - Journal of Molecular Structure, 2016 - Elsevier
… As depicted in Scheme 1, 1-methyl-5-nitro-1H-indazole (1) was prepared by reaction of 5-… The reaction of 1-methyl-5-nitro-1H-indazole with benzyl cyanide (2) led to the formation of key …
Number of citations: 16 www.sciencedirect.com
M Naas, S El Kazzouli, EM Essassi… - The Journal of …, 2014 - ACS Publications
A novel direct C7-arylation of indazoles with iodoaryls is described using Pd(OAc) 2 as catalyst, 1,10-phenanthroline as ligand, and K 2 CO 3 as base in refluxing DMA. Direct C7-…
Number of citations: 41 pubs.acs.org
HJ Liu, SF Hung, CL Chen, MH Lin - Tetrahedron, 2013 - Elsevier
… It should be noted that the deamination reaction of 3-amino-1-methyl-5-nitro-1H-indazole (2e) in THF or CHCl 3 gave a product that was expected to be 1-methyl-5-nitro-1H-indazole (3e…
Number of citations: 19 www.sciencedirect.com
S Menon, H Vaidya, S Pillai, R Vidya… - … Chemistry & High …, 2003 - ingentaconnect.com
A solution phase strategy for the multiple parallel synthesis of a demonstration library of indazoles is described by which regio-selectivity problems inherent to previous syntheses of this …
Number of citations: 6 www.ingentaconnect.com

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